molecular formula C16H18N2O4S B5824903 2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE

2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B5824903
M. Wt: 334.4 g/mol
InChI Key: KTJOHYRYHBLZKQ-UHFFFAOYSA-N
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Description

2-(N-Phenyl4-ethoxybenzenesulfonamido)acetamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Phenyl4-ethoxybenzenesulfonamido)acetamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with N-phenylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(N-Phenyl4-ethoxybenzenesulfonamido)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(N-Phenyl4-ethoxybenzenesulfonamido)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its role as a carbonic anhydrase inhibitor, which can be useful in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(N-Phenyl4-ethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and ion balance in cells. By inhibiting this enzyme, the compound can disrupt cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide
  • N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide
  • 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide

Uniqueness

2-(N-Phenyl4-ethoxybenzenesulfonamido)acetamide is unique due to its specific structural features, such as the presence of the ethoxy group and the sulfonamide linkage. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-2-22-14-8-10-15(11-9-14)23(20,21)18(12-16(17)19)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJOHYRYHBLZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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